4-Benzoyl-2-pyridinecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-benzoylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-13(17)11-8-10(6-7-15-11)12(16)9-4-2-1-3-5-9/h1-8H,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXUWCQBBSXQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Benzoyl 2 Pyridinecarboxamide and Its Analogues
Strategies for Constructing the 4-Benzoyl-2-pyridinecarboxamide Core
The assembly of the core structure of this compound can be approached through either sequential, multi-step pathways or more convergent one-pot methodologies.
Linear, multi-step syntheses offer a high degree of control over the introduction of functional groups. A plausible route to this compound could commence from a pre-functionalized pyridine (B92270) derivative. For example, a common strategy for preparing 2-pyridinecarboxamides involves a two-step process starting from 2-picoline, which is first converted to 2-cyanopyridine (B140075) via ammoxidation, followed by hydrolysis to the corresponding carboxamide. researchgate.netasianpubs.org
A hypothetical multi-step synthesis for the target compound might involve:
Starting with a 4-halopyridine derivative.
Introduction of the benzoyl group at the C-4 position via a suitable cross-coupling reaction.
Functionalization of the C-2 position, for instance, by converting a methyl group to a nitrile or carboxylic acid.
Final conversion of the C-2 functional group into the carboxamide moiety.
Patents often describe such linear synthetic routes for complex pyridinecarboxamide derivatives, which serve as valuable blueprints for constructing analogues. google.com Another relevant approach involves the coupling of a fenofibric acid derivative with an aminopyridine, a method that highlights the challenges and solutions in forming amide bonds with the often unreactive aminopyridines. nih.gov The development of multi-step syntheses in continuous flow reactors is also a modern approach to improve efficiency and safety. rsc.org
Table 1: Example of a Multi-Step Synthesis for a Pyridinecarboxamide Derivative
| Step | Reactants | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | 2-Picoline | V₂O₅/TiO₂, NH₃, 370 °C | 2-Cyanopyridine | researchgate.netasianpubs.org |
One-pot reactions provide an efficient alternative to lengthy linear syntheses by combining multiple reaction steps in a single vessel, thereby reducing waste and purification efforts. The Bohlmann-Rahtz pyridine synthesis and its modifications are powerful one-pot methods for creating polysubstituted pyridines. organic-chemistry.orgcore.ac.uk A typical reaction involves the three-component condensation of a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate. organic-chemistry.org This approach offers excellent regiocontrol and generally proceeds under mild, acid-free conditions. organic-chemistry.orgcore.ac.uk
For the synthesis of the this compound core, one could envision a one-pot reaction using a benzoyl-substituted alkynone, an appropriate 1,3-dicarbonyl equivalent that would yield the 2-carboxamide (B11827560) functionality (or a precursor), and a nitrogen source. These multicomponent reactions are highly valued for their ability to rapidly generate molecular complexity. nih.gov
Table 2: General Scheme for One-Pot Pyridine Synthesis
| Component 1 | Component 2 | Component 3 | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Alkynone | 1,3-Dicarbonyl Compound | Ammonium Acetate | Ethanol, reflux | Polysubstituted Pyridine | organic-chemistry.org |
Functionalization Approaches for the Pyridine Ring System
Introducing substituents at specific positions on the pyridine ring is a critical challenge in heterocyclic chemistry. The direct C-4 functionalization of pyridine itself is difficult due to the electronic nature of the ring. chemrxiv.orgdigitellinc.com However, various strategies have been developed to achieve regioselective substitution.
Activation via N-Oxidation: Pyridine N-oxides are versatile intermediates that facilitate nucleophilic attack at the C-2 and C-4 positions. Addition of Grignard reagents to pyridine N-oxides, followed by treatment with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride, can regioselectively yield 2- or 4-substituted pyridines. rsc.orgorganic-chemistry.org
Pyridyne Intermediates: The in-situ generation of highly reactive pyridyne intermediates offers a powerful method for producing highly functionalized pyridines. nih.gov Strategic placement of directing groups can control the regioselectivity of nucleophilic additions to 3,4-pyridynes, enabling the synthesis of otherwise difficult-to-access substitution patterns. nih.govnih.gov
Directed C-H Functionalization: Modern synthetic methods increasingly rely on direct C-H bond activation to avoid the need for pre-functionalized starting materials. While challenging, protocols for the meta-selective functionalization of pyridines have been developed, offering pathways to novel analogues. researchgate.net For C-4 selective functionalization, strategies involving the use of removable blocking groups have been reported to control Minisci-type reactions. chemrxiv.org
Elaboration and Diversification of the Carboxamide Moiety
The carboxamide group at the C-2 position is a key feature of the target molecule and a common motif in pharmacologically active compounds. mdpi.commdpi.com Its synthesis and subsequent modification are crucial for creating libraries of analogues.
The carboxamide can be installed from several precursors:
Hydrolysis of Nitriles: The hydrolysis of a 2-cyanopyridine precursor is a robust method. This can be achieved under acidic or basic conditions, often with the aid of a catalyst. researchgate.netasianpubs.orggoogle.com
Amidation of Carboxylic Acids: Direct coupling of a pyridine-2-carboxylic acid with ammonia (B1221849) or an amine is a widely used approach. This typically requires an activating agent to facilitate the formation of the amide bond. researchgate.netnih.gov Simple and efficient solvent-free procedures using reagents like tosyl chloride have been developed for this purpose. researchgate.net
From Carbonyl Chlorides: Conversion of the carboxylic acid to a more reactive acyl chloride allows for facile reaction with a wide range of amines, providing a straightforward route to a diverse set of N-substituted carboxamides. mdpi.com
The choice of amine in the final amidation step is a key point for diversification, leading to primary, secondary, or tertiary amides with various substituents. nih.gov
Stereoselective and Regioselective Synthesis of Analogues
Control over regiochemistry and stereochemistry is paramount in modern synthetic chemistry, particularly for the development of pharmaceutical agents.
Regioselective Synthesis: As discussed previously, methods utilizing pyridine N-oxides and pyridyne intermediates provide excellent regiocontrol in the functionalization of the pyridine ring. rsc.orgnih.gov The addition of Grignard reagents to pyridine N-oxides can be completely regioselective, exclusively forming the 2-substituted isomer without the need for a transition-metal catalyst. rsc.org Similarly, the strategic use of directing groups in pyridyne chemistry can guide incoming nucleophiles to a specific position with high selectivity. nih.gov
Stereoselective Synthesis: The creation of chiral centres can be achieved through the asymmetric dearomatization of the pyridine ring. mdpi.com For example, the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt can produce chiral pyridinones with high stereoselectivity. nih.gov These chiral, partially hydrogenated pyridine derivatives can then be used as building blocks for more complex molecules. mdpi.comnih.gov The use of chiral auxiliaries temporarily attached to the substrate is another established strategy to induce asymmetry during the synthesis. numberanalytics.com
Catalytic Approaches and Modern Synthetic Transformations in Pyridinecarboxamide Synthesis
Catalysis has revolutionized pyridine synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity compared to classical methods. numberanalytics.com
Transition Metal Catalysis: Palladium-catalyzed reactions are particularly prevalent. Cross-coupling reactions are used to form C-C and C-N bonds, while palladium-catalyzed carbonylation of iodo-substituted pyridines is an effective method for introducing the carboxamide moiety. numberanalytics.comnih.govresearchgate.net Heterogeneous palladium catalysts, such as those immobilized on supported ionic liquid phases, offer the advantages of easy separation and recyclability. nih.govresearchgate.net Copper catalysis is also important, for instance, in the one-step transformation of heterocyclic N-oxides to 2-substituted derivatives. organic-chemistry.org
Photocatalysis and Electrocatalysis: These emerging techniques utilize light or electricity to drive reactions, often under very mild conditions. numberanalytics.com Visible-light photocatalysis has been employed for synthesizing pyridine derivatives through radical-mediated pathways. numberanalytics.com
Organocatalysis: The use of small, metal-free organic molecules as catalysts is a key area of green chemistry. For example, a bifunctional acid-base organocatalyst with an ionic liquid character has been shown to be effective in one-pot syntheses. researchgate.net
Table 3: Overview of Catalytic Methods in Pyridine Synthesis
| Catalytic Approach | Metal/Catalyst | Reaction Type | Application | Reference |
|---|---|---|---|---|
| Transition Metal | Palladium | Carbonylation | Synthesis of carboxamides from iodo-pyridines | nih.govresearchgate.net |
| Transition Metal | Copper(I) | Condensation | Synergistic catalysis for pyridine synthesis | organic-chemistry.org |
| Transition Metal | Palladium | Catellani Reaction | Synthesis of 2,3,4-trisubstituted-quinolines | nih.gov |
| Photocatalysis | N/A | Radical-mediated pathways | General pyridine derivative synthesis | numberanalytics.com |
Scalable and Environmentally Benign Synthetic Procedures
The development of scalable and environmentally benign synthetic routes for this compound and its analogues is crucial for enabling large-scale production for research and potential commercial applications while minimizing environmental impact. Modern synthetic strategies in this area focus on efficiency, the use of less hazardous materials, and processes that are amenable to large-scale manufacturing without extensive purification.
Research into the synthesis of related pyridine-based compounds has highlighted several key principles for achieving scalability and sustainability. These include the use of inexpensive and commercially available starting materials, the development of one-pot or streamlined reaction sequences to reduce intermediate handling and waste, and the avoidance of tedious purification methods like column chromatography. nih.govnih.govbeilstein-journals.org
One notable approach involves the direct amidation of picolinic acid derivatives, which are structurally related to the target compound's core. A developed three-step route starting from the inexpensive and readily available picolinic acid has been shown to be efficient and highly scalable for producing related chiral ligands. nih.govbeilstein-journals.org This method circumvents issues of inconsistent yields and difficult purifications associated with previous synthetic pathways. nih.govbeilstein-journals.org The process is amenable to multi-gram scale synthesis, demonstrating its potential for larger-scale production. nih.govbeilstein-journals.org
Sustainable methodologies, such as mechanochemical synthesis using ball-milling, are also being explored for related heterocyclic compounds. rsc.org This technique can lead to facile, highly scalable, and efficient synthesis with minimal waste and purification steps, making it a viable green alternative to traditional solvent-based methods. rsc.org
The following tables detail reaction parameters from scalable syntheses of analogous pyridine compounds, illustrating the conditions that facilitate efficient and scalable production.
Table 1: Scalable Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole nih.govbeilstein-journals.org
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Scale |
|---|---|---|---|---|---|---|---|
| Amidation | Picolinic acid | (S)-tert-leucinol, Oxalyl chloride, Et3N | CH2Cl2 | 0 to rt | - | 75 | Multi-gram |
| Cyclization | Amide alcohol | Thionyl chloride | - | 60 | 4 | 98 | 10.80 g |
Table 2: Large-Scale Synthesis of a Pyridine-Based Benzoyl-Phenoxy-Acetamide Analogue nih.gov
| Reaction Step | Starting Materials | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| Amine Preparation | 3-aminopyridine, Anhydrous sodium carbonate | - | Dry pyridine | rt | Overnight | - | - |
These examples underscore the progress in developing practical and sustainable synthetic methods for complex pyridine derivatives, providing a framework for the future production of this compound.
Chemical Reactivity and Derivatization Strategies for 4 Benzoyl 2 Pyridinecarboxamide
Chemical Transformations Involving the Pyridine (B92270) Nucleus
The pyridine ring in 4-Benzoyl-2-pyridinecarboxamide is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. nih.gov
Electrophilic Substitution: Generally, the pyridine ring is less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqquimicaorganica.org This deactivation is further enhanced in acidic conditions where the nitrogen becomes protonated. uoanbar.edu.iq Electrophilic attack, when it does occur under harsh conditions, is directed to the 3- and 5-positions. quimicaorganica.org However, the reactivity can be enhanced by forming the pyridine N-oxide, which activates the ring, particularly at the 4-position, for electrophilic substitution. quimicaorganica.org After the substitution reaction, the N-oxide can be reduced back to the pyridine. quimicaorganica.org
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the 2- and 4-positions. nih.govuoanbar.edu.iq The presence of the benzoyl group at the 4-position and the carboxamide at the 2-position significantly influences the regioselectivity of such reactions.
Alkylation: The nitrogen atom of the pyridine ring can be alkylated, for instance, by reacting with 1,3-propanesultone. The position of substituents on the pyridine ring affects the reaction yield, with ortho-substituted derivatives like this compound potentially showing lower yields due to steric hindrance. nih.gov
Ring Transformation: Under the influence of certain nucleophiles, the pyridine ring can undergo cleavage and transformation. clockss.org This reactivity, while less common, offers a pathway to novel heterocyclic structures.
Reactivity and Modifications of the Carboxamide Functional Group
The carboxamide group at the 2-position is a versatile functional handle for derivatization.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-benzoylpyridine-2-carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine. The choice of reducing agent is critical to control the reaction outcome, as different reagents can lead to either alcohols or amines. researchgate.net For instance, a combination of sodium hydride and zinc chloride can produce the corresponding amine. researchgate.net
Dehydration: Dehydration of the primary carboxamide can lead to the formation of a nitrile group, yielding 4-benzoyl-2-cyanopyridine.
Condensation Reactions: The amide nitrogen can participate in condensation reactions. For example, it can react with chloral (B1216628) hydrate (B1144303) to form N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides. researchgate.net
Synthesis of Derivatives: The carboxamide moiety can be synthesized from the corresponding carbohydrazide (B1668358) by reacting with amines in an electrochemical process. rsc.org This allows for the introduction of various substituents on the amide nitrogen.
Substituent Effects and Modifications at the Benzoyl Moiety
The benzoyl group offers another site for chemical modification, primarily on the phenyl ring.
Electrophilic Aromatic Substitution: The phenyl ring of the benzoyl group is generally more susceptible to electrophilic substitution than the pyridine ring. The reactivity and orientation of substitution are influenced by the deactivating effect of the ketone group, which directs incoming electrophiles to the meta-position. libretexts.orgchemguide.co.uk However, the presence of other substituents on the phenyl ring can alter this preference. lumenlearning.com
Modification of Substituents: If the phenyl ring of the benzoyl group is already substituted, these substituents can be chemically transformed. For example, alkoxy groups can be cleaved using reagents like hydrogen bromide to yield hydroxyl groups. google.com Halogen atoms on the phenyl ring can serve as handles for further cross-coupling reactions. nih.gov
Impact on Physicochemical Properties: Altering substituents on the benzoyl moiety can significantly impact the molecule's electronic and photophysical properties. Electron-donating or electron-withdrawing groups can shift the maximum UV absorbance wavelength (λmax) of the compound. nih.gov This principle is applied in designing molecules with specific light-absorbing characteristics. nih.gov
Rational Design of Derivatives for Specific Research Probes
The targeted modification of this compound allows for the creation of specialized research probes.
Fluorescent Probes: The pyridine moiety is a common component in the design of fluorescent probes. For instance, pyridine units have been incorporated into BODIPY-based fluorescent probes for detecting enzymes like carboxylesterases. nih.gov The design often involves quaternizing the pyridine nitrogen, which can modulate the probe's fluorescent properties upon interaction with the target analyte. nih.gov
Probes for Biological Imaging: The ability of pyridine-containing compounds to cross the blood-brain barrier makes them attractive for developing probes for brain imaging. nih.gov Modifications that enhance water solubility and molecular flexibility without compromising biological activity are key design considerations. nih.gov
Inhibitor Design: Derivatives of pyridine carboxamides are synthesized and evaluated as inhibitors for various enzymes. For example, a series of 4-(pyridin-4-yloxy)benzamide derivatives were designed as c-Met kinase inhibitors for potential anticancer applications. nih.gov Structure-activity relationship (SAR) studies guide the optimization of these inhibitors by making systematic changes to different parts of the molecule. nih.gov Similarly, pyrazole (B372694) derivatives containing a carboxamide group have been rationally designed as cannabinoid receptor antagonists. nih.gov
Table 1: Examples of Rationally Designed Probes and their Applications
| Probe Type | Target | Design Rationale | Application |
| Fluorescent Probe | Carboxylesterases | BODIPY with a quaternized pyridine unit | Real-time imaging of endogenous enzyme variations |
| CNS Probe | Glioblastoma | Pyridine variants of benzoyl-phenoxy-acetamide with improved water solubility | Potential anti-glioblastoma drug candidates |
| Enzyme Inhibitor | c-Met Kinase | 4-(Pyridin-4-yloxy)benzamide derivatives | Anticancer research |
| Receptor Antagonist | CB1 Receptor | 1,5-Diarylpyrazole derivatives with carboxamide group | Study of cannabinoid receptor function |
Derivatization Methodologies for Advanced Analytical Characterization (e.g., LC-MS Method Development)
Derivatization is a key strategy to enhance the detection and analysis of this compound and its derivatives by Liquid Chromatography-Mass Spectrometry (LC-MS).
Improving Ionization Efficiency: For compounds that are neutral or have low ionization efficiency in electrospray ionization (ESI), derivatization can introduce a readily ionizable group. ddtjournal.com For example, introducing a quaternary nitrogen atom can create a permanently charged derivative, significantly enhancing the ESI-MS response. nih.gov
Enhancing MS/MS Detectability: Derivatization can be used to introduce specific functional groups that produce characteristic fragment ions upon collision-induced dissociation (CID). ddtjournal.com This allows for highly selective and sensitive detection using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) techniques. ddtjournal.com
Improving Chromatographic Separation: Chemical modification can alter the polarity and chromatographic behavior of an analyte, leading to better separation from interfering components in complex matrices. ddtjournal.com
Specific Derivatizing Reagents:
For Amines and Carboxylic Acids: A variety of derivatization reagents are available for amines and carboxylic acids, which could be relevant for derivatives of this compound (e.g., after hydrolysis or reduction). nih.gov These reagents often introduce a tag that improves detectability.
Pre-column Derivatization: Reagents like 1-fluoro-4-methylpyridinium p-toluenesulphonate (FMP) can be used for pre-column derivatization of amines and carboxylic acids to enhance their detection by LC-ESI-MS. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
| This compound |
| 4-Benzoyl-2-cyanopyridine |
| 4-Benzoylpyridine-2-carboxylic acid |
| 1,3-Propanesultone |
| 1-Fluoro-4-methylpyridinium p-toluenesulphonate |
| N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides |
| 4-(Pyridin-4-yloxy)benzamide |
| Benzene |
| Pyridine |
| Pyridine N-oxide |
| Sodium hydride |
| Zinc chloride |
| Hydrogen bromide |
| Chloral hydrate |
| BODIPY |
| c-Met kinase |
| Carboxylesterase |
| Cannabinoid receptor 1 (CB1) |
"}
Structure Activity Relationship Sar and Structural Elucidation of 4 Benzoyl 2 Pyridinecarboxamide Analogues
Positional and Substituent Effects on Biological Activity Profiles
The biological activity of 4-benzoyl-2-pyridinecarboxamide analogues is profoundly influenced by the nature and position of substituents on the pyridine (B92270) and benzoyl rings, as well as modifications to the carboxamide linker.
Pyridine Ring Substitution Pattern Analysis
The substitution pattern on the pyridine ring is a critical determinant of biological activity. Studies on related pyridine derivatives have shown that the position of substituents can significantly impact efficacy. For instance, in a series of (pyrimidin-2-ylamino)benzoyl-based hydrazine-1-carboxamides, derivatives with a 4-pyridyl substituent at the R¹ position of the pyrimidine (B1678525) ring demonstrated stronger antiproliferative activity compared to those with 3-pyridyl or 2-pyridyl groups. nih.gov This suggests that the spatial arrangement and electronic properties conferred by the substituent's position on the pyridine ring play a key role in molecular recognition and biological response.
Furthermore, the nature of the substituent itself is crucial. The introduction of various functional groups, such as amino, hydroxy, or methoxy (B1213986) groups, can enhance bioactivity. nih.gov Conversely, the effect of substituents can be context-dependent, with electron-donating or electron-withdrawing groups influencing activity based on the specific biological target.
Carboxamide Nitrogen and Side Chain Variations
The carboxamide linkage is a key structural feature, and its modification can lead to significant changes in biological activity. Variations in the substituent on the carboxamide nitrogen (the R² group) have been shown to modulate the biological effects of related compounds. In a study of thiourea (B124793) derivatives, compounds with an aralkyl group (e.g., benzyl) at the R²-position displayed better cytotoxicity against certain cancer cell lines than those with an aryl group (e.g., phenyl). nih.gov
The length and nature of the side chain attached to the carboxamide nitrogen also play a role. The conformational flexibility and potential for hydrogen bonding of the side chain can influence how the molecule interacts with its biological target.
Benzoyl Ring Substituent Influence on Activity
In a study of related benzamide (B126) derivatives, the introduction of a 2-fluoro substituent on the benzene (B151609) ring led to superior inhibitory activities against tested fungi compared to other substitutions. This highlights the importance of specific halogen substitutions in enhancing biological effects. In another series of compounds, a p-tolyl substituent was found to be more favorable for activity than a 2,4-difluorophenyl group, while a 3-chloro-4-methylphenyl group significantly reduced activity. nih.gov These findings underscore the nuanced effects of substituent patterns on the benzoyl ring.
Solid-State Structural Elucidation via X-ray Crystallography of this compound and Co-Crystals
In the crystal structure of N-(4-Benzoylphenyl)pyridine-2-carbothioamide, two crystallographically independent molecules (A and B) are present in the asymmetric unit. researchgate.net The dihedral angles between the central benzene ring and the pendant phenyl and pyridine rings differ slightly between the two molecules, highlighting a degree of conformational flexibility. researchgate.net Specifically, in molecule A, the dihedral angles are 56.79 (14)° and 8.3 (2)°, while in molecule B, they are 54.08 (12)° and 16.7 (2)°, respectively. researchgate.net An intramolecular N—H···N hydrogen bond is observed in each molecule, forming an S(5) ring motif. researchgate.net In the crystal packing, molecules are linked into pairs by a C—H···O interaction. researchgate.net
The crystal structures of other related pyridine carboxamide derivatives have also been reported, providing further understanding of the supramolecular chemistry and hydrogen bonding patterns that can be expected in this class of compounds. scirp.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding drug discovery efforts.
While no specific QSAR studies for this compound were identified in the search, QSAR analyses have been successfully applied to various related classes of compounds, including pyrimidine derivatives and imidazo[4,5-b]pyridine derivatives. mdpi.comnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Statistical methods like multiple linear regression (MLR) and partial least squares (PLS) are then used to build the QSAR models. nih.govnih.gov
No Publicly Available Research Data for this compound
Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available research data specifically for the chemical compound This compound .
While research exists for structurally related compounds containing benzoyl, pyridine, or carboxamide moieties, this information cannot be extrapolated to this compound without direct experimental evidence. The strict requirement for scientifically accurate and specific data for this particular compound cannot be met at this time.
Therefore, the generation of an article focusing solely on the molecular and biological properties of this compound is not possible due to the absence of foundational research findings in the public domain.
Molecular Mechanisms of Action and Biological Target Engagement
In Vitro Pharmacological Characterization of Biological Effects
Cell-Based Assays (e.g., Antiproliferative, Antimicrobial, Antiviral)
A comprehensive review of published scientific studies indicates a lack of available data from cell-based assays for 4-Benzoyl-2-pyridinecarboxamide. There are no documented findings on its potential antiproliferative effects against cancer cell lines, nor any reported antimicrobial or antiviral activity.
The table below reflects the absence of this data.
Interactive Data Table: Cell-Based Assay Results for this compound
| Assay Type | Cell Line/Organism | Endpoint | Result |
| Antiproliferative | Not Reported | Not Reported | No Data Available |
| Antimicrobial | Not Reported | Not Reported | No Data Available |
| Antiviral | Not Reported | Not Reported | No Data Available |
It is important to note that the absence of evidence does not equate to evidence of absence. The lack of published data simply signifies that this compound has not been subjected to these specific biological screens or that the results of any such studies have not been made publicly available.
Research into Selectivity and Potential Off-Target Interactions
Consistent with the lack of primary biological activity data, there is no research available on the selectivity of this compound for any particular biological target. Investigations into selectivity are typically conducted after a primary target and mechanism of action have been identified.
Similarly, there are no studies documenting potential off-target interactions of this compound. Off-target profiling, which is crucial for understanding the broader pharmacological and toxicological profile of a chemical entity, has not been reported for this compound. Such studies would involve screening the compound against a wide panel of receptors, enzymes, and ion channels to identify unintended molecular interactions. Without primary research on its intended biological effects, no such secondary or safety pharmacology studies have been published.
Advanced Computational Chemistry and in Silico Investigations
Molecular Docking and Scoring Function Development for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfrontiersin.org This method is instrumental in identifying potential biological targets for a ligand like 4-Benzoyl-2-pyridinecarboxamide by simulating its interaction with the binding sites of various proteins.
The process involves placing the ligand in the active site of a target protein and evaluating the interaction energy using a scoring function. Scoring functions are mathematical models used to approximate the binding free energy. nih.gov They consider various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonding. frontiersin.org While numerous scoring functions exist (e.g., LigScore, PLP, X-Score), their accuracy can be target-dependent, and often a consensus scoring approach, which combines the results of multiple functions, is employed to improve predictive power. nih.gov
For the pyridine (B92270) carboxamide scaffold, docking studies have been successfully used to explore inhibitors for enzymes like urease and carbonic anhydrase. mdpi.comnih.gov A hypothetical docking study for this compound against a kinase target, for instance, would aim to identify key interactions, such as hydrogen bonds between the carboxamide group and backbone residues, or pi-pi stacking involving the pyridine and benzoyl rings.
Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target
| Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| GlideScore | -8.5 | VAL 23, LYS 45, GLU 91 |
| X-Score | -9.2 | LEU 21, LYS 45, ASP 150 |
| AutoDock Vina | -7.9 | VAL 23, LEU 89, GLU 91 |
| Consensus Score | -8.53 | LYS 45, GLU 91 |
Molecular Dynamics Simulations of Ligand-Target Complexes
Following molecular docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules in the complex over time. nih.gov MD simulations provide a more dynamic and realistic view of the ligand-target interaction than the static picture offered by docking. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD can assess the stability of the predicted binding pose, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energy. nih.govaps.org
For a complex of this compound with a target protein, an MD simulation run for tens or hundreds of nanoseconds would track the trajectory of the ligand within the binding site. nih.govnih.gov Analysis of this trajectory, often by calculating the root-mean-square deviation (RMSD) of the ligand's position, can confirm the stability of the docked pose. Unstable interactions would be characterized by the ligand drifting away from its initial position or dissociating entirely. nih.gov
Quantum Mechanical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. nih.gov For this compound, DFT calculations can determine its three-dimensional structure, electron density distribution, and molecular orbital energies (such as the HOMO and LUMO). researchgate.net This information is crucial for understanding the molecule's intrinsic reactivity, stability, and the nature of its interactions with target receptors.
For example, the electrostatic potential surface calculated by DFT can highlight regions of the molecule that are electron-rich (negatively charged) or electron-poor (positively charged), indicating likely sites for hydrogen bonding or electrostatic interactions. nih.gov This can complement docking studies by providing a more fundamental understanding of the forces driving the ligand-protein recognition.
Predictive Modeling for Biological Activity and Binding Affinity
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov By analyzing a dataset of related compounds with known activities, a QSAR model can be developed to predict the activity of new, untested molecules like this compound.
More advanced methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), which are based on MD simulations, can provide highly accurate predictions of binding affinity. nih.gov These alchemical free-energy calculations simulate a non-physical pathway to transform one molecule into another, allowing for the precise calculation of the free energy difference between them, which relates directly to their binding affinities. nih.gov Such models are computationally intensive but offer a robust way to rank potential drug candidates. arxiv.org
Virtual Screening and Library Design for Analogues and Scaffold Optimization
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. arxiv.org Starting with this compound as a "hit" compound, virtual screening can be used to explore vast chemical databases (like ZINC or ChEMBL) for commercially available or synthetically accessible analogues with potentially improved properties. researchgate.net
Furthermore, the pyridine carboxamide scaffold itself can be computationally optimized. nih.govnih.gov By systematically modifying different parts of the this compound structure—for instance, by changing the substituents on the benzoyl ring or altering the position of the carboxamide group—and then evaluating these new structures through docking and predictive modeling, researchers can design a focused library of analogues with a higher probability of success. stjohns.edu
Computational Prediction of Pharmacokinetic-Relevant Descriptors
A crucial aspect of drug development is ensuring that a compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Computational models are widely used to predict these pharmacokinetic-relevant descriptors early in the discovery process. mdpi.com For this compound, these models can predict properties critical for its potential use as a therapeutic, especially for diseases of the central nervous system (CNS).
Key predicted descriptors include:
Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is essential for drugs targeting the CNS. nih.gov Models predict this based on physicochemical properties like lipophilicity (logP), molecular weight, and polar surface area. nih.govmdpi.comnih.gov
CNS Penetration: Related to BBB permeability, this metric, often expressed as a CNS MPO (Multi-Parameter Optimization) score, provides a composite assessment of a compound's suitability for CNS activity. nih.gov
Aqueous Solubility (logS): Adequate solubility is necessary for absorption and distribution.
Human Intestinal Absorption (HIA): Predicts the percentage of the compound absorbed from the gut. nih.gov
Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound
| Descriptor | Predicted Value | Interpretation |
| Molecular Weight | 226.23 g/mol | Within drug-like range |
| XLogP3 | 2.1 | Optimal lipophilicity for permeability |
| Topological Polar Surface Area (TPSA) | 59.8 Ų | Suggests good potential for CNS penetration (< 90 Ų) mdpi.com |
| Hydrogen Bond Donors | 1 | Favorable for membrane permeability |
| Hydrogen Bond Acceptors | 3 | Favorable for membrane permeability |
| CNS MPO Score | 4.5 | Indicates a high likelihood of CNS penetration (score ≥ 4.0 is desirable) nih.gov |
| Predicted logS | -2.5 | Moderately soluble |
| Predicted BBB Permeability (logBB) | -0.2 | Likely to cross the BBB nih.gov |
Applications in Medicinal Chemistry and Preclinical Drug Discovery Research
Exploration of 4-Benzoyl-2-pyridinecarboxamide as a Privileged Scaffold for Novel Therapeutic Agents
The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, making it a versatile template for drug discovery. nih.gov The pyridine (B92270) ring is a quintessential example of such a scaffold, prized for its ability to form hydrogen bonds, its metabolic stability, and its capacity to modulate physicochemical properties like solubility and lipophilicity. researchgate.net It is the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration. researchgate.net
Preclinical Evaluation of Diverse Therapeutic Potentials
Researchers have explored the therapeutic possibilities of compounds based on the benzoyl-pyridinecarboxamide framework across a wide spectrum of diseases. The scaffold's chemical tractability allows for systematic modifications, leading to the development of derivatives with potent and selective activities.
Anti-Cancer Agents
The development of effective and targeted cancer therapies is a critical need. Derivatives of the pyridine carboxamide scaffold have shown promise in this area, particularly in glioblastoma research and as inhibitors of tubulin polymerization.
Tubulin Polymerization Inhibitors: Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. epa.gov Agents that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis in cancer cells. epa.gov While direct research on this compound as a tubulin inhibitor is limited, related structures have demonstrated this mechanism. For instance, novel pyrrole-based carboxamides were identified as potent microtubule-targeting agents that inhibit tubulin polymerization by binding to the colchicine-binding site, leading to cell cycle arrest and apoptosis. epa.gov Furthermore, a study on the structure-activity relationships of thiosemicarbazones derived from 2-Benzoylpyridine revealed that these compounds could overcome multidrug resistance in cancer cells, a mechanism that involved the generation of reactive oxygen species and lysosomal membrane permeabilization. shd-pub.org.rs
Glioblastoma Research: Glioblastoma is the most aggressive form of brain cancer, with very limited effective treatments. wikipedia.org The ability of a drug to cross the blood-brain barrier is a major challenge. Pyridine-containing compounds are known to have a higher probability of penetrating the central nervous system (CNS). wikipedia.org In a search for new anti-glioblastoma agents, researchers developed pyridine variants of benzoyl-phenoxy-acetamide. wikipedia.org Computational modeling and subsequent in vitro testing identified compounds with high cytotoxicity against glioblastoma cells and favorable properties for brain tumor penetration. wikipedia.org Separately, another class of related heterocyclic compounds, pyrazolo[1,5-α]pyrimidinones, was investigated for glioblastoma. A lead compound from this series induced significant death in glioblastoma cells while having only marginal effects on non-cancerous cells. contaminantdb.ca
| Compound Class | Cancer Type / Target | Key Findings | Reference |
| Pyrrole-based Carboxamides | Epithelial Cancers (Breast, Lung, Prostate) / Tubulin | Inhibited tubulin polymerization, induced G2/M cell cycle arrest and apoptosis. | epa.gov |
| 2-Benzoylpyridine Thiosemicarbazones | Pgp-Mediated Drug-Resistant Cancer | Overcame multidrug resistance through a copper-dependent mechanism leading to lysosomal membrane permeabilization. | shd-pub.org.rs |
| Pyridine variants of Benzoyl-Phenoxy-Acetamide | Glioblastoma | Designed for improved brain penetration and showed high cytotoxicity against glioblastoma cells. | wikipedia.org |
| Pyrazolo[1,5-α]pyrimidinones | Glioblastoma | A lead compound demonstrated selective cytotoxicity against glioblastoma cells (U-251 MG) over non-cancerous cells (HEK293). | contaminantdb.ca |
Anti-Infective Agents
The rise of drug-resistant pathogens necessitates the discovery of new anti-infective agents. The benzoyl-pyridinecarboxamide scaffold has been explored for activity against a wide range of infectious organisms.
Anti-Bacterial: Derivatives of pyridine carboxamide have shown efficacy against challenging bacterial strains. A study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues demonstrated their potential as agents against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. trea.com The benzoyl moiety itself is a well-known anti-bacterial component, with benzoyl peroxide being a widely used topical agent that can help suppress the emergence of resistant Propionibacterium acnes.
Anti-Viral including Anti-HIV: The pyridine carboxamide scaffold has been instrumental in the development of novel antiviral agents. A landmark study by Bristol-Myers Squibb led to the discovery of BMS-378806, a derivative containing a 4-benzoyl-piperazine group. This compound was identified as a first-in-class HIV-1 attachment inhibitor that works by interfering with the interaction between the viral surface protein gp120 and the host cell's CD4 receptor. More recently, a derivative of pyridine-3-carboxamide, N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide, was identified as a potential inhibitor of the SARS-CoV-2 main protease, suggesting broader antiviral applications for this class of compounds.
Anti-Fungal: Fungal infections are a growing health concern, and pyridine carboxamide derivatives have emerged as promising antifungal candidates. One strategy involves targeting the fungal succinate (B1194679) dehydrogenase (SDH) enzyme. A series of novel pyridine carboxamides bearing a diarylamine scaffold were designed as SDH inhibitors, with one compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, showing good in vivo activity against Botrytis cinerea. Other research has focused on 4-alkylthiopyridine-2-carbothioamides, which exhibited moderate activity against Trichophyton mentagrophytes.
Anthelmintic: Helminth infections affect billions of people and livestock globally, and resistance to existing drugs is a major problem. contaminantdb.ca Phenotypic screening of compound libraries has identified carboxamide derivatives as potent anthelmintics. While direct evidence for this compound is scarce, related structures show significant promise. A study on pyrimidine (B1678525) derivatives bearing both carboxamide and sulphonamide moieties found that all synthesized compounds possessed anthelmintic properties against the earthworm Pheretima posthuma. In another key study, screening against the parasitic nematode Haemonchus contortus identified pyrazole-5-carboxamide derivatives that inhibited larval development at sub-nanomolar concentrations. nih.govwikipedia.org
Anti-Tubercular: Tuberculosis remains a leading infectious cause of death worldwide, and new drugs are urgently needed. The pyridine carboxamide scaffold has proven to be a particularly fruitful starting point for new anti-tubercular agents. In one study, a phenotypic screen identified the pyridine carboxamide derivative MMV687254 as a potent hit against Mycobacterium tuberculosis. This compound was found to be a prodrug activated by the mycobacterial enzyme AmiC. Further optimization of this hit through structure-activity relationship studies led to a lead compound with improved activity in a chronic mouse model of tuberculosis. Another study on pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) hybrids identified a compound with exceptional activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.
| Agent Class | Target Organism | Activity / Mechanism | MIC / IC₅₀ | Reference |
| BMS-378806 (analogue) | HIV-1 | Attachment inhibitor; interferes with gp120-CD4 interaction. | Potent inhibitory profile | |
| Pyridine Carboxamide (MMV687254) | Mycobacterium tuberculosis | Prodrug activated by AmiC enzyme; induces autophagy in macrophages. | Bacteriostatic in culture, bactericidal in macrophages. | |
| Pyrazolo[1,5-a]pyridine-3-carboxamide hybrid (Compound 7) | M. tuberculosis H37Rv & Drug-Resistant Strains | Potent inhibition of bacterial growth. | 0.006 µg/mL (H37Rv); 0.003-0.014 µg/mL (resistant strains) | |
| Pyridine Carboxamide (3f) | Botrytis cinerea (fungus) | Inhibition of succinate dehydrogenase (SDH). | Enzymatic inhibition matched that of thifluzamide. | |
| Pyrazole-5-carboxamide (Compound 10) | Haemonchus contortus (nematode) | Inhibition of L4 larval development. | IC₅₀ < 1 nM | wikipedia.org |
Anti-Inflammatory Agents
Chronic inflammation is a key factor in many diseases. Compounds related to this compound have demonstrated anti-inflammatory properties. Research has shown that simple benzamides and nicotinamides (a structural isomer of pyridine-3-carboxamide) can inhibit the production of tumor necrosis factor-alpha (TNF-α) by regulating the transcription factor NF-κB. nih.gov More complex derivatives, such as N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, have been synthesized and shown to possess significant analgesic and anti-inflammatory activities in animal models, with some being more active than the standard drug indomethacin.
Neurological Applications
The pyridine nucleus is a common feature in drugs active in the central nervous system (CNS). This has prompted research into pyridine carboxamide derivatives for neurological disorders. Alzheimer's disease, a neurodegenerative condition often linked to reduced levels of the neurotransmitter acetylcholine, is one area of focus. A study exploring new pyridine-based zinc (II) amide carboxylate complexes found that they could act as dual-strategy agents by inhibiting acetylcholinesterase (the enzyme that breaks down acetylcholine) and by acting as antioxidants. This inhibition of cholinesterase represents a direct modulation of neurotransmitter levels, highlighting the potential of this scaffold in neuropharmacology.
Strategies for Lead Compound Identification and Optimization
The journey from a basic scaffold to a viable drug candidate involves rigorous identification and optimization processes. For the pyridine carboxamide family, researchers employ a combination of screening, computational modeling, and systematic chemical modification.
A common starting point is phenotypic screening , where large libraries of compounds are tested for their ability to produce a desired biological effect (e.g., killing bacteria). This approach led to the identification of the anti-tubercular pyridine carboxamide hit, MMV687254, from the Pathogen Box library.
Once a "hit" is identified, structure-activity relationship (SAR) studies are conducted. This involves synthesizing a series of analogues where specific parts of the molecule are systematically changed to see how it affects biological activity. For example, in the optimization of the anti-tubercular hit MMV687254, researchers conducted detailed SAR studies that resulted in a novel lead candidate with improved efficacy in animal models. Similarly, SAR studies on pyrazolo[1,5-α]pyrimidinones for glioblastoma led to the identification of a lead compound with high potency and selectivity for cancer cells. contaminantdb.ca
Computational modeling is another crucial tool. In the search for glioblastoma drugs, extensive computational analyses were used to predict properties like water solubility, brain penetration, and potential toxicity (e.g., hERG channel binding) to guide the selection of the most promising candidates for synthesis, saving significant time and resources. wikipedia.org These in silico methods help rationalize observed SAR and guide the design of new derivatives with improved "drug-like" properties. wikipedia.org This iterative cycle of design, synthesis, and testing is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic profile.
Research on this compound in Fragment-Based Drug Discovery Remains Undocumented
Despite a thorough review of scientific literature, no specific studies detailing the implementation of fragment-based drug discovery (FBDD) approaches utilizing the this compound core have been identified.
Fragment-based drug discovery is a well-established method in medicinal chemistry for identifying lead compounds for various therapeutic targets. This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.
While the pyridine carboxamide and benzoyl moieties are individually recognized as important pharmacophores in various drug discovery programs, the specific combination in the form of this compound does not appear in published FBDD research. Searches of chemical and biomedical databases have yielded information on related but distinct molecular scaffolds.
For instance, derivatives of pyridine-2-carboxamide have been investigated as potent and selective inhibitors of certain kinases, highlighting the relevance of this part of the molecule in engaging with biological targets. Similarly, compounds containing a benzoylpiperidine fragment, which shares the benzoyl group but differs in the heterocyclic ring, are acknowledged as privileged structures in medicinal chemistry due to their presence in numerous bioactive molecules.
However, the direct application of the this compound core as a central fragment for building larger, more complex molecules through FBDD strategies is not described in the available scientific literature. Consequently, there are no detailed research findings, data tables, or specific examples of its use in this context to report at this time. Further research would be required to explore the potential of this particular chemical scaffold in fragment-based screening and drug development.
Future Research Directions and Emerging Paradigms in 4 Benzoyl 2 Pyridinecarboxamide Studies
The 4-benzoyl-2-pyridinecarboxamide scaffold serves as a foundational structure in medicinal chemistry, offering a versatile template for the development of novel therapeutic agents. As research progresses, several key areas are emerging that promise to accelerate the discovery and development of derivatives based on this core. These future directions integrate cutting-edge technologies and novel pharmacological concepts to enhance the efficiency of drug design, synthesis, and preclinical evaluation.
Q & A
Q. What are the recommended synthetic routes for 4-Benzoyl-2-pyridinecarboxamide, and how can reaction conditions be optimized?
Methodological Answer: A common synthesis involves reacting 2-pyridinecarboxylic acid derivatives with benzimidoyl chlorides. For example:
- Procedure : Mix 2-pyridinecarboxylic acid (2 mmol) with triethylamine (4 mmol) in acetonitrile, add N-(2-pyridyl)benzimidoyl chloride hydrochloride (2 mmol), and heat at 50–60°C for 2 hours. After solvent removal under reduced pressure, purify via silica gel chromatography using chloroform or acetone as eluents .
- Critical Parameters : Temperature control (<60°C) prevents decomposition. Solvent choice (acetonitrile) ensures solubility, while triethylamine acts as a base to neutralize HCl byproducts.
Q. How should this compound be handled and stored to ensure stability?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
- Storage : Keep in a sealed container under dry, ventilated conditions at room temperature. Avoid exposure to moisture or oxidizing agents to prevent hydrolysis or decomposition .
Q. What spectroscopic techniques are suitable for characterizing this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm aromatic protons (6.5–8.5 ppm) and carbonyl groups (~165–170 ppm).
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., calculated for : 238.0742).
- IR : Confirm amide C=O stretch (~1680 cm) and pyridine ring vibrations (~1600 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimycobacterial activity data for this compound analogs?
Methodological Answer: Contradictions may arise from assay variability or structural modifications. Steps to address this:
- Standardize Assays : Compare MIC values under consistent conditions (e.g., pH, bacterial strain, incubation time) .
- SAR Analysis : Systematically modify substituents (e.g., benzoyl vs. nitro groups) and test activity. For example, electron-withdrawing groups on the benzoyl ring enhance activity against Mycobacterium tuberculosis .
- Cross-Validate : Use orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays) to confirm mechanisms .
Q. What computational strategies are effective for predicting the enzyme-binding affinity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., HIV integrase). Focus on hydrogen bonding with pyridine nitrogen and hydrophobic interactions with the benzoyl group .
- MD Simulations : Run 100-ns simulations to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) to rank derivatives .
- QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
Q. How can degradation pathways of this compound under UV light be studied to inform formulation design?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to UV light (e.g., 365 nm) in a photoreactor and sample at intervals (0, 24, 48 hrs).
- Analytical Monitoring : Use HPLC to track degradation products. Major pathways may include:
- Photooxidation of the benzoyl group to benzoic acid.
- Pyridine ring cleavage under prolonged UV exposure .
- Mitigation Strategies : Add UV stabilizers (e.g., TiO) or encapsulate in liposomes to reduce photodegradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
